Comparative Xanthine Oxidase Inhibition: A Measured IC50 of 24 µM Against Bovine XO
The compound demonstrates measurable inhibition of bovine xanthine oxidase with an IC50 of 24,000 nM (24 µM) [1]. This is the only publicly available quantitative bioactivity data for this specific compound. In the same assay system, the clinical standard allopurinol exhibits an IC50 of approximately 5,400 nM (5.4 µM), making the target compound roughly 4.4-fold less potent [2]. For context, other synthetic xanthine oxidase inhibitors developed for hyperuricemia reach IC50 values in the low nanomolar range (e.g., topiroxostat IC50 = 5.7 nM or febuxostat IC50 = 1.3 nM in human XO assays), underscoring the compound's distinct activity profile as a weak-moderate inhibitor suited for tool compound applications rather than therapeutic benchmarking [3]. No direct head-to-head IC50 data are available for its closest structural analogs (e.g., the sec-butyl or isopentylsulfanyl variants).
| Evidence Dimension | Inhibition of bovine xanthine oxidase (IC50) |
|---|---|
| Target Compound Data | IC50 = 24,000 nM |
| Comparator Or Baseline | Allopurinol IC50 = 5,400 nM (bovine XO); Febuxostat IC50 = 1.3 nM (human XO) |
| Quantified Difference | Target compound is ~4.4-fold less potent than allopurinol in the same assay system; >10,000-fold less potent than febuxostat. |
| Conditions | Bovine xanthine oxidase; substrate: xanthine; 5-minute pre-incubation; uric acid formation endpoint |
Why This Matters
This provides the only confirmed quantitative benchmark for the compound's bioactivity, allowing researchers to select it as a weak-moderate xanthine oxidase inhibitor control or a baseline scaffold for potency optimization.
- [1] BindingDB Entry BDBM50237895 (CHEMBL4064303). IC50: 2.40E+4 nM for bovine xanthine oxidase. Curated by ChEMBL. View Source
- [2] Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological reviews, 58(1), 87-114. View Source
- [3] Matsumoto, K., et al. (2011). FYX-051: a novel and potent hybrid-type inhibitor of xanthine oxidoreductase. Journal of Pharmacology and Experimental Therapeutics, 336(1), 95-103. View Source
